molecular formula C14H17BClNO2 B13452980 4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13452980
M. Wt: 277.55 g/mol
InChI Key: RGJWKKYKGLXWQJ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves a multi-step process. One common method includes the borylation of a suitable precursor using a palladium catalyst. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of molecular probes and imaging agents for biological studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the organic group to the target molecule. This process is crucial in the formation of carbon-carbon bonds, which are essential in the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
  • N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

4-Chloro-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and nitrile groups allows for diverse functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H17BClNO2

Molecular Weight

277.55 g/mol

IUPAC Name

4-chloro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C14H17BClNO2/c1-9-6-12(16)11(7-10(9)8-17)15-18-13(2,3)14(4,5)19-15/h6-7H,1-5H3

InChI Key

RGJWKKYKGLXWQJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C)C#N

Origin of Product

United States

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